molecular formula C4H8Br2 B3044164 1,4-Dibromo-1,1,4,4-tetradeuteriobutane CAS No. 36684-45-4

1,4-Dibromo-1,1,4,4-tetradeuteriobutane

Cat. No. B3044164
CAS RN: 36684-45-4
M. Wt: 219.94 g/mol
InChI Key: ULTHEAFYOOPTTB-KHORGVISSA-N
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Description

1,4-Dibromo-1,1,4,4-tetradeuteriobutane is a chemical compound with the molecular formula C4H6Br2D4. It is used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane is represented by the linear formula Br(CH2)4Br . The compound has a molecular weight of 265.92 g/mol.

Scientific Research Applications

Asymmetric Synthesis

The study by Berg, Eichenauer, and Pietruszka (2012) highlights the use of a tartrate-derived compound closely related to dibromobutane derivatives in asymmetric organic synthesis. This compound serves as a protecting group for boronic acids, enabling the production of diastereo- and enantiomerically pure organoboron reagents, crucial for various asymmetric syntheses (Berg, Eichenauer, & Pietruszka, 2012).

Polymerization Processes

Zou et al. (2015) describe a C(sp3)–C(sp3) coupling polymerization of alkyl dibromides, including 1,4-dibromobutane, facilitated by a nickel(II) catalyst in the presence of zinc. This process yields polymers with precisely located phenyl pendants, indicating the potential for creating polymers with specific structural properties using dibromobutane derivatives (Zou et al., 2015).

Synthesis of Complex Molecules

Billing and Brinker (2012) report a novel method for converting cyclic ethers into dibromo compounds, demonstrating the versatility of dibromo compounds in synthesizing a range of chemical structures. This method could potentially apply to derivatives of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane for the synthesis of complex molecules (Billing & Brinker, 2012).

properties

IUPAC Name

1,4-dibromo-1,1,4,4-tetradeuteriobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-KHORGVISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromobutane-1,1,4,4-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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